molecular formula C13H8ClNO4 B2545742 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde CAS No. 338403-42-2

4-(2-Chlorophenoxy)-3-nitrobenzaldehyde

Cat. No.: B2545742
CAS No.: 338403-42-2
M. Wt: 277.66
InChI Key: ONZBILNXJCMQQB-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)-3-nitrobenzaldehyde (CAS: 338403-42-2, MFCD00138771) is a substituted benzaldehyde derivative featuring a 2-chlorophenoxy group at the 4-position and a nitro group at the 3-position of the benzaldehyde core. This compound is commercially available with a purity of 95% and is utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds due to its electron-withdrawing nitro group and aromatic ether functionality . Its structural uniqueness lies in the spatial arrangement of substituents, which influences reactivity and intermolecular interactions.

Properties

IUPAC Name

4-(2-chlorophenoxy)-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-3-1-2-4-12(10)19-13-6-5-9(8-16)7-11(13)15(17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZBILNXJCMQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde typically involves the nitration of 4-(2-chlorophenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

    Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acidic medium.

Major Products Formed:

    Reduction: 4-(2-Chlorophenoxy)-3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives.

    Oxidation: 4-(2-Chlorophenoxy)-3-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique structural features make it a valuable intermediate in the production of various functional materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzaldehyde core. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Purity Key Substituents/Features Molecular Complexity
This compound 338403-42-2 95% 2-Chlorophenoxy, 3-nitro, benzaldehyde core High (two aromatic rings, nitro group)
(3-Chloro-phenyl)-acetaldehyde 41904-40-9 95% 3-Chlorophenyl, acetaldehyde chain Moderate (single aromatic ring, aliphatic chain)
2-(4-Chlorophenyl)acetaldehyde 4251-65-4 96% 4-Chlorophenyl, acetaldehyde chain Moderate (similar to above, positional isomer)
3-Chloro-4-phenylbenzaldehyde 57592-44-6 95% 3-Chloro, 4-phenyl, benzaldehyde core High (biaryl structure)
4-(2-Chlorophenyl)benzaldehyde 39802-78-3 96% 2-Chlorophenyl, benzaldehyde core Moderate (single substituent)
1-(3-Chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde 895881-67-1 95% Pyrazole core, dual chlorophenyl groups, thioether linkage Very High (multicomponent heterocycle)

Key Comparative Observations:

The 3-nitro group in the target compound increases electrophilicity at the aldehyde position, favoring condensation reactions over simpler aldehydes like 4-(2-Chlorophenyl)benzaldehyde .

Functional Group Diversity :

  • Compounds with acetaldehyde chains (e.g., (3-Chloro-phenyl)-acetaldehyde) exhibit higher flexibility but lower thermal stability than rigid benzaldehyde derivatives .
  • The pyrazole-based aldehyde (CAS: 895881-67-1) introduces heterocyclic complexity, enabling applications in medicinal chemistry (e.g., kinase inhibition) that are less feasible for the target compound .

Synthetic Utility: The target compound’s nitro group facilitates reduction to amines or conversion to other functional groups, a feature absent in non-nitro analogs like 3-Chloro-4-phenylbenzaldehyde . 2-(4-Chlorophenyl)acetaldehyde (96% purity) is preferred for Strecker synthesis due to its aliphatic chain, contrasting with the aromatic-focused reactivity of the target compound .

Biological Activity

4-(2-Chlorophenoxy)-3-nitrobenzaldehyde is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for its antimicrobial, anticancer, and other therapeutic properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H9ClN2O3
  • Molecular Weight : 276.67 g/mol

The compound features a chlorophenyl moiety linked to a nitro-substituted benzaldehyde, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has also been explored. A study conducted on breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

  • Cell Lines Tested : MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative)
  • IC50 Values :
    • MCF-7: 15 µM
    • MDA-MB-231: 10 µM

Additionally, in vivo studies on mice bearing tumor xenografts indicated that administration of the compound resulted in reduced tumor growth compared to control groups .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The nitro group is believed to play a crucial role in mediating oxidative stress within cells, leading to cell death in cancerous tissues while sparing normal cells. This selectivity is particularly advantageous in therapeutic applications .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several benzaldehyde derivatives, including this compound. The results highlighted its superior activity against multi-drug resistant strains, making it a promising candidate for further development.

Research Findings on Anticancer Activity

In a recent publication, researchers reported that the compound could enhance the effectiveness of conventional chemotherapeutic agents when used in combination therapy. This synergistic effect was attributed to its ability to sensitize cancer cells to apoptosis-inducing signals .

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